tert-Butyl pentylglycinate
Description
tert-Butyl pentylglycinate is a glycine-derived ester featuring a tert-butyl group and a pentyl chain. The tert-butyl group is commonly used as a protective moiety due to its steric bulk and stability under acidic conditions . The pentyl chain may enhance lipophilicity, influencing solubility and membrane permeability, though experimental validation is required .
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
tert-butyl 2-(pentylamino)acetate |
InChI |
InChI=1S/C11H23NO2/c1-5-6-7-8-12-9-10(13)14-11(2,3)4/h12H,5-9H2,1-4H3 |
InChI Key |
RGDWEPLXJBOUGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl pentylglycinate typically involves the esterification of glycine with tert-butyl alcohol and pentyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction is carried out under controlled conditions to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
tert-Butyl pentylglycinate undergoes hydrolysis in acidic conditions, cleaving the ester bonds to yield glycine, tert-butanol, and pentanol.
-
Protonation : The ester oxygen is protonated, forming a tert-butyloxonium intermediate.
-
Cleavage : The carbocation (tert-butyl) is released, followed by nucleophilic attack by water.
-
Deprotonation : Final products are glycine and the respective alcohols.
Key Observations :
-
Hydrolysis rates depend on carbocation stability (tert-butyl > pentyl) .
-
Reaction efficiency is higher in polar protic solvents (e.g., H<sub>2</sub>O, acetic acid) .
Nucleophilic Substitution Reactions
The tert-butyl group’s steric bulk directs reactivity toward S<sub>N</sub>1 mechanisms under acidic conditions .
-
Step 1 : Protonation of the ester oxygen generates a tert-butyloxonium ion.
-
Step 2 : Cleavage forms a tert-butyl carbocation and pentylglycinate intermediate.
-
Step 3 : Bromide ion (Br<sup>–</sup>) attacks the carbocation, yielding 1-bromopentane and tert-butyl glycinate hydrobromide.
IR Data for Byproduct (Compound Z) :
| Peak (cm<sup>–1</sup>) | Assignment |
|---|---|
| 3150–3000 | C–H stretch (alkene) |
| 1650 | C=C stretch |
This suggests the formation of isobutylene (C<sub>4</sub>H<sub>8</sub>) as a dehydration product .
Stability and Environmental Impact
-
Thermal Stability : Decomposes above 150°C, releasing isobutylene and CO<sub>2</sub> .
-
Toxicity : Limited data exist, but tert-butanol (a hydrolysis product) is classified as a potential carcinogen .
Comparative Reaction Table
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl pentylglycinate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a model compound to study the interactions of glycine derivatives with biological molecules. It may also be used in the development of new drugs and therapeutic agents.
Medicine: In medicine, the compound’s potential therapeutic properties are being explored. It may have applications in the treatment of certain diseases or conditions, although further research is needed to fully understand its effects.
Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl pentylglycinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with tert-butyl pentylglycinate:
Physicochemical Properties
- Lipophilicity : The pentyl chain in this compound likely increases logP compared to shorter-chain analogs (e.g., tert-butyl acetate). This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Stability: Tert-butyl esters are generally stable under basic conditions but hydrolyze in acidic media to release tert-butanol, a known irritant .
- Reactivity: Unlike tert-butyl alcohol, esters like this compound are less volatile and reactive. However, hydrolysis products (tert-butanol, pentanol) may pose toxicity risks .
Key Research Findings and Data Gaps
- Structural Similarity : this compound shares >90% similarity with tert-butyl glycinate derivatives in functional group arrangement, suggesting comparable reactivity .
- Applications: Potential use in prodrug design (leveraging esterase-mediated hydrolysis) or as a chiral building block in asymmetric synthesis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl pentylglycinate, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves carbamate protection of glycine derivatives followed by alkylation with tert-butyl and pentyl groups. Key steps include:
- Use of tert-butyloxycarbonyl (Boc) protecting groups to stabilize intermediates .
- Solvent selection (e.g., dichloromethane or THF) to enhance reaction efficiency.
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products .
- Optimization Tips : Monitor reaction progress via TLC, and characterize intermediates using H NMR to confirm structural integrity before proceeding .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- H/C NMR : Assign peaks for tert-butyl (δ ~1.2 ppm, singlet) and pentyl (δ ~0.8–1.5 ppm, multiplet) groups. Use DEPT-135 to distinguish CH and CH signals .
- IR Spectroscopy : Confirm carbamate C=O stretching (~1680–1720 cm) and N-H stretches (~3300 cm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can dynamic NMR spectroscopy resolve conformational dynamics in this compound derivatives?
- Methodological Answer :
- Perform variable-temperature NMR experiments to observe coalescence of diastereotopic protons or tert-butyl axial/equatorial isomerism .
- Analyze coupling constants () and NOESY correlations to map spatial arrangements of substituents.
- For complex cases, combine with DFT calculations (e.g., B3LYP/6-31G*) to model energy barriers between conformers .
Q. What computational methods are used to predict the stability and reactivity of this compound derivatives?
- Methodological Answer :
- DFT Studies : Calculate Gibbs free energy differences between conformers using explicit solvent models (e.g., PCM for water) to account for solvation effects .
- Molecular Dynamics (MD) Simulations : Simulate steric hindrance effects of the tert-butyl group on reaction pathways.
- QSPR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with hydrolysis rates of the carbamate group .
Q. How can researchers address discrepancies in reported synthetic yields for this compound analogs?
- Methodological Answer :
- Controlled Replication : Standardize solvent purity, catalyst loading (e.g., Pd/C for hydrogenolysis), and reaction temperature .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or Boc-deprotection artifacts) .
- Literature Comparison : Cross-reference solvent systems (e.g., DMF vs. THF) and stoichiometric ratios from independent studies .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., tert-butyl chloroformate) .
- Non-Sparking Tools : Employ plastic or ceramic spatulas to minimize ignition risks .
Q. How to formulate a PICOT-based research question for pharmacological studies involving this compound?
- Methodological Answer :
- PICOT Framework :
- Population : In vitro neuronal cell lines.
- Intervention : Exposure to this compound at 10–100 µM.
- Comparison : Untreated cells or glycine analogs.
- Outcome : Changes in neurotransmitter uptake (e.g., GABA or glutamate).
- Time : 24–72 hours post-treatment .
- Example Question : Does this compound (I) alter GABA uptake in SH-SY5Y cells (P) compared to glycine (C) over 48 hours (T), as measured by HPLC (O)?
Data Analysis and Reporting
Q. How should researchers document experimental procedures for reproducibility?
- Methodological Answer :
- Detailed Supplements : Provide step-by-step protocols, including exact solvent volumes, stirring speeds, and purification thresholds (e.g., Rf values) .
- Raw Data Archiving : Share NMR FID files, chromatograms, and crystallographic data (if applicable) in repositories like Zenodo .
- Negative Results : Report failed attempts (e.g., unsuccessful alkylation conditions) to guide future optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
